![molecular formula C11H17F3N4O3S B6626190 (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine](/img/structure/B6626190.png)
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. In addition, this compound has also been shown to bind to specific receptors in the body, including the adenosine receptor, which plays a role in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine are diverse and depend on the specific application of the compound. In the field of medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In addition, this compound has also been shown to improve glucose metabolism and reduce blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and complex synthesis method.
Zukünftige Richtungen
There are several future directions for the research and development of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine. One potential direction is to further explore the use of this compound in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an important area of future research.
In conclusion, (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Synthesemethoden
The synthesis of (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine involves a series of chemical reactions. The first step involves the reaction of 1-ethylimidazole with 2,2,2-trifluoroethyl chloroformate to form 1-ethylimidazole-2-carbonyl-2,2,2-trifluoroethyl carbonate. This intermediate is then reacted with (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, this compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
IUPAC Name |
(2S,3S)-2-(1-ethylimidazol-2-yl)-N-(2,2,2-trifluoroethylsulfamoyl)oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N4O3S/c1-2-18-5-4-15-10(18)9-8(3-6-21-9)17-22(19,20)16-7-11(12,13)14/h4-5,8-9,16-17H,2-3,6-7H2,1H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGRQLOROZZBHB-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)NS(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCO2)NS(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.